alpha-Angelica lactone
Overview
Description
Alpha-Angelica lactone, also known as 4-Hydroxy-3-pentenoic acid gamma-lactone or 5-Methyl-2(3H)-furanone, is a naturally occurring cyclic lactone. It is found in various plants and is known for its sweet, herbal aroma with a hint of tobacco. The compound has a molecular formula of C5H6O2 and a molecular weight of 98.10 g/mol .
Mechanism of Action
Target of Action
Alpha-Angelica lactone (α-AL) is a naturally occurring cyclic lactone . It is primarily used in chemical reactions as a reactant or catalyst . Its primary targets are the molecules it reacts with, such as aldimines in a vinylogous Mannich-type (AVM) reaction .
Mode of Action
This compound interacts with its targets through chemical reactions. For example, in an AVM reaction, α-AL acts as a vinylogous nucleophile, reacting with aldimines to produce chiral compounds . In another instance, α-AL can be isomerized to the conjugated β-AL under the influence of base .
Biochemical Pathways
The biochemical pathways involving α-AL are primarily synthetic pathways used in green chemistry. One such pathway involves the ring-closure of bio-based levulinic acid to form α-AL . This α-AL can then be isomerized to β-AL, which can be used in Diels–Alder reactions on terpenes and cyclopentadiene .
Pharmacokinetics
Its physical properties, such as its density (1092 g/mL at 25 °C) , and its boiling point (55-56 °C/12 mmHg) , can affect its availability and reactivity in chemical reactions.
Result of Action
The result of α-AL’s action depends on the specific reaction it is involved in. For example, in an AVM reaction, α-AL helps produce chiral compounds . In another example, α-AL can be converted into γ-valerolactone or 2-methyltetrahydrofuran .
Biochemical Analysis
Biochemical Properties
Alpha-Angelica lactone plays a crucial role in biochemical reactions. It acts as a vinylogous nucleophile . It interacts with various enzymes and proteins, exhibiting electrophilic trapping at the gamma-carbon .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It exerts strong chemoprotective effects by selectively enhancing the activity of detoxification enzymes such as glutathione-S-transferase (GST) and UDP-glucononosyltransferase (UGT) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to changes in gene expression . It can also influence enzyme activity, either through inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound exhibits stability and degradation over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors . It can also influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Angelica lactone can be synthesized from bio-based levulinic acid. The process involves the ring-closure of levulinic acid to form this compound. This reaction can be catalyzed by acids and typically occurs under mild conditions .
Industrial Production Methods: In an industrial setting, this compound is produced by the acid-catalyzed dehydration of levulinic acid. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through distillation to obtain a mixture of alpha- and beta-angelica lactones .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various products, including levulinic acid esters.
Reduction: The compound can be hydrogenated to produce gamma-valerolactone.
Substitution: It can participate in substitution reactions, such as the Diels-Alder reaction with cyclopentadiene.
Common Reagents and Conditions:
Oxidation: Catalysts like TiO2-SO3H are used for the oxidation of this compound.
Reduction: Ruthenium on carbon (Ru/C) is commonly used for the hydrogenation of this compound.
Substitution: The Diels-Alder reaction is typically carried out using dienes like cyclopentadiene under mild conditions.
Major Products:
Oxidation: Levulinic acid esters.
Reduction: Gamma-valerolactone.
Substitution: Diels-Alder adducts with various dienes.
Scientific Research Applications
Alpha-Angelica lactone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Alpha-Angelica lactone is similar to other lactones such as gamma-valerolactone and methyl levulinate. it is unique due to its specific aroma and its ability to undergo a wide range of chemical reactions . Other similar compounds include:
Gamma-Valerolactone: Used as a solvent and fuel additive.
Methyl Levulinate: Used in the production of green solvents and fragrances.
This compound stands out due to its versatility in chemical reactions and its applications in various fields, from chemistry to medicine.
Properties
IUPAC Name |
5-methyl-3H-furan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTQFLOTGBBMEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047693 | |
Record name | alpha-Angelica lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
591-12-8 | |
Record name | α-Angelica lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=591-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Angelica lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylfuran-2(3H)-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(3H)-Furanone, 5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | alpha-Angelica lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylfuran-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.821 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXY-3-PENTENOIC ACID.GAMMA.-LACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29CRF6L9C5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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